molecular formula C12H14FNO4 B13903463 Diethyl (3-fluoro-2-pyridyl)malonate

Diethyl (3-fluoro-2-pyridyl)malonate

Cat. No.: B13903463
M. Wt: 255.24 g/mol
InChI Key: MLNQHIHZBAQNKM-UHFFFAOYSA-N
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Description

Diethyl 2-(3-fluoropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14FNO4 It is a derivative of malonic acid and contains a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(3-fluoropyridin-2-yl)malonate typically involves the alkylation of diethyl malonate with a fluoropyridine derivative. One common method is the reaction of diethyl malonate with 3-fluoropyridine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for diethyl 2-(3-fluoropyridin-2-yl)malonate are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-fluoropyridin-2-yl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(3-fluoropyridin-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(3-fluoropyridin-2-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the pyridine ring enhances the compound’s reactivity by stabilizing negative charges on the intermediate species. This makes it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(3-fluoropyridin-2-yl)malonate is unique due to the presence of the fluoropyridine ring, which imparts distinct electronic properties and reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

diethyl 2-(3-fluoropyridin-2-yl)propanedioate

InChI

InChI=1S/C12H14FNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3

InChI Key

MLNQHIHZBAQNKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)F)C(=O)OCC

Origin of Product

United States

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